molecular formula C10H12 B1670491 Dicyclopentadiene CAS No. 77-73-6

Dicyclopentadiene

Cat. No. B1670491
M. Wt: 132.2 g/mol
InChI Key: HECLRDQVFMWTQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04997586

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72.1%
Yield
2.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997586

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72.1%
Yield
2.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997586

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72.1%
Yield
2.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997586

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72.1%
Yield
2.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04997586

Procedure details

A C5 -fraction obtained from naphtha cracking was heated at 150° C. for 3 hours to convert cyclopentadiene contained therein to dicyclopentadiene, and crude dicyclopentadiene comprising 20.1% of pentanes and pentenes, 0.5% of benzene, 72.1% of dicyclopentadiene, 4.8% of isoprene-cyclopentadiene co-dimer and 2.5% of cyclopentadiene oligomer was obtained. A metallic autoclave was then charged with 100 parts by weight (1710 g) of the crude dicyclopentadiene and 4 parts by weight of tablet-like palladium hydrogenating catalyst (C31-1A: Toyo C.C.I. K. K.), and hydrogenation was carried out at a reaction temperature of 50° C. under a hydrogen pressure of 10 kg/cm2 for 12 hours while stirring. After filtering off the catalyst and distillation, 90 parts by weight of tricyclo[5.2.1.02,6 ]deca-3-ene (9,10-dihydrodicyclopentadiene) fraction were obtained. Gas chromatography showed that the composition thereof was as follows:
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
72.1%
Yield
2.5%

Identifiers

REACTION_CXSMILES
[CH:1]1[CH2:5][CH:4]=[CH:3][CH:2]=1.[CH:6]1[CH:11]=[CH:10][CH:9]=[CH:8]C=1>>[CH2:2]1[CH:1]2[CH:8]3[CH:9]=[CH:10][CH:11]([CH:5]2[CH:4]=[CH:3]1)[CH2:6]3.[CH2:3]=[CH:4][C:5](=[CH2:1])[CH3:6].[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1.[CH:5]1[CH2:4][CH:3]=[CH:2][CH:1]=1 |f:3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
Name
Type
product
Smiles
C1C=CC2C1C3CC2C=C3
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72.1%
Name
Type
product
Smiles
C=CC(C)=C.C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 4.8%
Name
Type
product
Smiles
C1=CC=CC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 2.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.